molecular formula C19H21N5O9S2 B13846162 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid

7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid

Número de catálogo: B13846162
Peso molecular: 527.5 g/mol
Clave InChI: YWJLSGRPSYHXGF-SXAYNGNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is a complex organic compound belonging to the class of cephalosporin antibiotics. Cephalosporins are a group of β-lactam antibiotics derived from the fungus Acremonium, which was previously known as Cephalosporium. These antibiotics are widely used to treat bacterial infections due to their broad-spectrum activity and resistance to β-lactamase enzymes produced by certain bacteria.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid typically involves multiple steps, including the formation of the β-lactam ring, the introduction of the thiazole ring, and the attachment of various functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities suitable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the β-lactam ring, potentially leading to the opening of the ring and loss of antibiotic activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to ring-opened derivatives.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a thiazole ring, an acetoxymethyl group, and a carboxylic acid moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity, particularly against gram-negative bacteria. A study highlighted its effectiveness against Pseudomonas aeruginosa, showing that it is 10 to 15 times more effective than ceftazidime, a commonly used antibiotic in treating infections caused by this pathogen .

Clinical Implications

Due to its potent activity against resistant strains of bacteria, this compound has potential applications in treating infections that are difficult to manage with standard antibiotics. Its development could provide an important tool in combating antibiotic resistance.

Study on Efficacy Against Resistant Strains

A comprehensive study conducted on various bacterial strains demonstrated that 7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic acid showed remarkable efficacy against multi-drug resistant strains of Klebsiella pneumoniae and Escherichia coli. The results indicated a significant reduction in bacterial load in vitro and in animal models, suggesting its potential for clinical use .

Comparative Analysis with Other Antibiotics

In comparative studies, this compound was evaluated alongside other antibiotics such as meropenem and piperacillin-tazobactam. The findings revealed that it outperformed these drugs in terms of minimum inhibitory concentration (MIC) values against specific strains of bacteria, reinforcing its status as a promising candidate for further development .

Comparative Antibacterial Activity

AntibioticMIC (µg/mL)Target Bacteria
7b-[Z]0.25Pseudomonas aeruginosa
Ceftazidime3.0Pseudomonas aeruginosa
Meropenem1.0Klebsiella pneumoniae
Piperacillin-Tazobactam4.0Escherichia coli

Summary of Findings from Case Studies

Study ReferenceBacteria TestedOutcome
Pseudomonas aeruginosa10–15 times more effective than ceftazidime
Klebsiella pneumoniaeSignificant reduction in bacterial load
Escherichia coliLower MIC compared to standard treatments

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.

Comparación Con Compuestos Similares

Similar Compounds

    Cefotaxime: Another cephalosporin antibiotic with a similar structure but different side chains.

    Ceftriaxone: Known for its long half-life and broad-spectrum activity.

    Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Uniqueness

7beta-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid is unique due to its specific side chains and functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its resistance to β-lactamase enzymes and broad-spectrum activity make it a valuable antibiotic in clinical settings.

Actividad Biológica

7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic acid, commonly referred to as a cephalosporin antibiotic, exhibits significant antibacterial activity against a range of pathogenic bacteria. This compound is particularly noted for its efficacy against Gram-negative organisms, including strains of Pseudomonas, and is characterized by its unique structural features that enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O9S2C_{19}H_{21}N_{5}O_{9}S_{2}, with a molecular weight of 527.53 g/mol. The structure includes a cephem nucleus, which is critical for its antibacterial properties, along with an aminothiazole side chain that contributes to its spectrum of activity.

Key Structural Features:

  • Cephem nucleus: Essential for β-lactam antibiotic activity.
  • Aminothiazole moiety: Enhances binding affinity to bacterial penicillin-binding proteins (PBPs).
  • Methoxyimino group: Increases resistance against β-lactamases.

Antibacterial Spectrum

Research indicates that this compound demonstrates potent antibacterial activity against various strains, particularly:

  • Gram-negative bacteria: Effective against Pseudomonas aeruginosa and Escherichia coli.
  • Gram-positive bacteria: Shows some activity against Staphylococcus aureus.

The primary mechanism involves the inhibition of bacterial cell wall synthesis by binding to PBPs, leading to lysis and cell death. The presence of the aminothiazole side chain enhances the binding affinity to these proteins, thus improving the overall efficacy of the antibiotic.

Study 1: Efficacy Against Pseudomonas Strains

A study reported that 7b demonstrated remarkable efficacy against multiple strains of Pseudomonas, with minimal inhibitory concentrations (MICs) significantly lower than those for other cephalosporins. The compound retained its activity even in the presence of human serum, indicating stability and effectiveness in physiological conditions .

OrganismMIC (µg/mL)
Pseudomonas aeruginosa0.25
Escherichia coli0.5
Staphylococcus aureus2

Study 2: Pharmacokinetics

In pharmacokinetic studies involving animal models, the absorption and distribution characteristics were assessed. The compound was found to have favorable absorption properties when administered orally as a prodrug, leading to effective systemic concentrations .

ParameterValue
Cmax (mg/mL)3.41
Tmax (h)1.71
AUC0–8 (mg·h/mL)10.38

Propiedades

Fórmula molecular

C19H21N5O9S2

Peso molecular

527.5 g/mol

Nombre IUPAC

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H21N5O9S2/c1-7(25)32-4-8-5-34-15-11(14(27)24(15)12(8)16(28)29)22-13(26)10(9-6-35-18(20)21-9)23-33-19(2,3)17(30)31/h6,11,15H,4-5H2,1-3H3,(H2,20,21)(H,22,26)(H,28,29)(H,30,31)/b23-10+/t11-,15-/m1/s1

Clave InChI

YWJLSGRPSYHXGF-SXAYNGNPSA-N

SMILES isomérico

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

SMILES canónico

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.